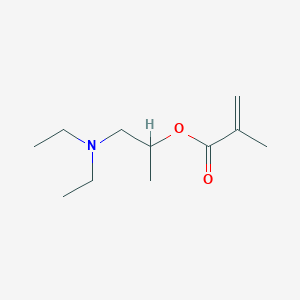
2-(Diethylamino)-1-methylethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-1-methylethyl methacrylate (DEAIMA) is a monomer that is widely used in the synthesis of various polymers. This monomer has a unique structure that makes it suitable for a wide range of applications, particularly in scientific research. In
作用機序
The mechanism of action of 2-(Diethylamino)-1-methylethyl methacrylate is not well understood. However, it is believed that the diethylamino group in 2-(Diethylamino)-1-methylethyl methacrylate can act as a proton acceptor, which can influence the physical and chemical properties of the resulting polymer. The urethane linkage in 2-(Diethylamino)-1-methylethyl methacrylate can also contribute to the stimuli-responsive properties of the polymer.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate. However, studies have shown that 2-(Diethylamino)-1-methylethyl methacrylate-based polymers can be biocompatible and have low toxicity. This makes them suitable for use in biomedical applications such as drug delivery and tissue engineering.
実験室実験の利点と制限
One of the main advantages of 2-(Diethylamino)-1-methylethyl methacrylate is its unique structure, which makes it suitable for a wide range of applications. 2-(Diethylamino)-1-methylethyl methacrylate-based polymers can also be synthesized using a variety of methods, which makes them versatile and easy to work with. However, one of the limitations of 2-(Diethylamino)-1-methylethyl methacrylate is its high cost, which can limit its use in large-scale applications.
将来の方向性
There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate. One area of research is the development of new synthesis methods that can reduce the cost of 2-(Diethylamino)-1-methylethyl methacrylate-based polymers. Another area of research is the development of new applications for 2-(Diethylamino)-1-methylethyl methacrylate-based polymers, particularly in the field of biosensors. Additionally, there is a need for more research on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate-based polymers to ensure their safety and efficacy in biomedical applications.
Conclusion
In conclusion, 2-(Diethylamino)-1-methylethyl methacrylate is a versatile monomer that has many applications in scientific research. Its unique structure and properties make it suitable for the synthesis of stimuli-responsive polymers and hydrogels. While there is limited information available on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate, studies have shown that it can be biocompatible and have low toxicity. There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate, including the development of new synthesis methods and applications for 2-(Diethylamino)-1-methylethyl methacrylate-based polymers.
合成法
2-(Diethylamino)-1-methylethyl methacrylate can be synthesized using a variety of methods. One of the most common methods is the reaction of diethylamine and 2-isocyanatoethyl methacrylate. This reaction results in the formation of 2-(Diethylamino)-1-methylethyl methacrylate as well as a urethane linkage. Other methods include the reaction of N,N-dimethylaminoethyl methacrylate with methyl isocyanate and the reaction of diethylamine with methacryloyl chloride.
科学的研究の応用
2-(Diethylamino)-1-methylethyl methacrylate has a wide range of applications in scientific research. One of the most common applications is in the synthesis of stimuli-responsive polymers. These polymers can change their physical and chemical properties in response to external stimuli such as temperature, pH, and light. 2-(Diethylamino)-1-methylethyl methacrylate is also used in the synthesis of hydrogels, which have many applications in drug delivery, tissue engineering, and biosensors.
特性
CAS番号 |
18262-04-9 |
|---|---|
製品名 |
2-(Diethylamino)-1-methylethyl methacrylate |
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
1-(diethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-6-12(7-2)8-10(5)14-11(13)9(3)4/h10H,3,6-8H2,1-2,4-5H3 |
InChIキー |
SBLANOOCNKHOSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
正規SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
その他のCAS番号 |
18262-04-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



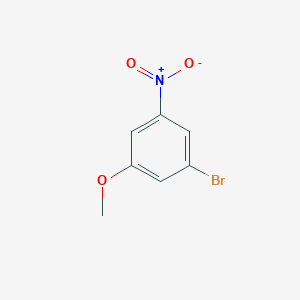
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
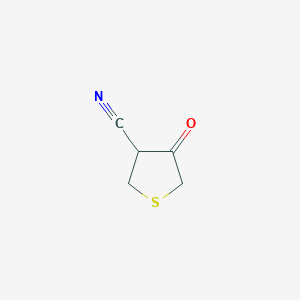
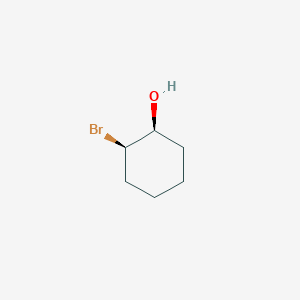
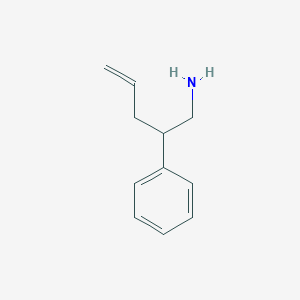
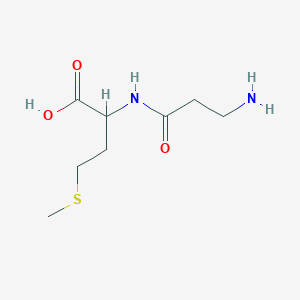
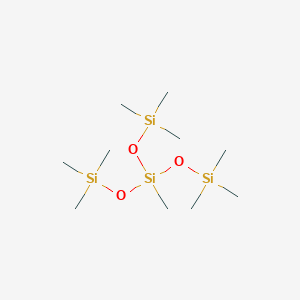
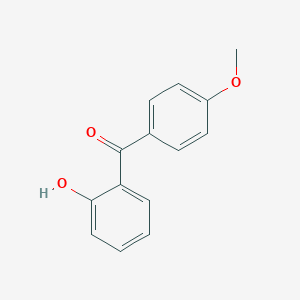
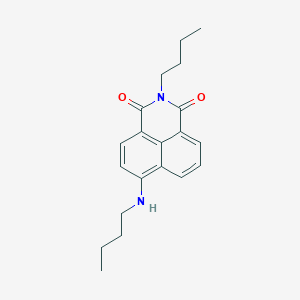
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
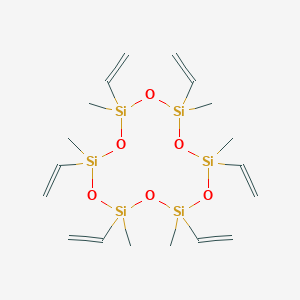
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
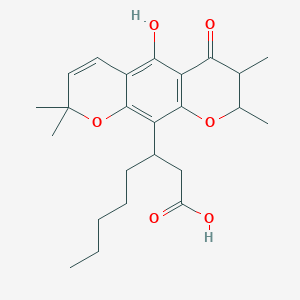
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)